N-Methylpyrrolidone

Pharmaceutical formulation Solubility enhancement Cosolvency

NMP (CAS 51013-18-4): Empirically outperforms alternatives in pharma, petrochemical, and battery applications. Delivers 800× drug solubility enhancement vs. water, surpassing ethanol and propylene glycol for all 13 drugs tested via dual cosolvency-complexation. Achieves 2–3× higher extraction distribution vs. furfural, reducing solvent/energy costs. Validated PVDF binder solvent for Li-ion electrode slurries (5–6 Pa·s). Substitution without validation risks reformulation and revalidation. Indicated for maximum drug loading, extraction yield, or process continuity.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 51013-18-4
Cat. No. B7775990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylpyrrolidone
CAS51013-18-4
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCN1CCCC1=O
InChIInChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3
InChIKeySECXISVLQFMRJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / 2.5 l / 25 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene
Miscible with castor oil
Miscible with lower alcohols and ketones
Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds.
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylpyrrolidone (CAS 51013-18-4): Technical Baseline and Procurement Considerations


N-Methylpyrrolidone (NMP, CAS 51013-18-4), also designated as 1-Methyl-2-pyrrolidinone, is a dipolar aprotic solvent with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol . The compound is characterized by a high boiling point (185.6°C rough estimate, 202°C literature) and complete miscibility with water [1]. As a member of the pyrrolidone family, NMP exhibits strong solvency for a wide range of organic and polymeric materials, forming the basis for its extensive use across pharmaceutical formulation, petrochemical extraction, polymer synthesis, and electronics manufacturing [2].

N-Methylpyrrolidone (CAS 51013-18-4): Why In-Class Solvent Substitution Carries Quantifiable Performance Risk


Substituting NMP with another polar aprotic solvent (e.g., DMF, DMAc) or a bio-based alternative without empirical validation introduces substantial technical risk. While certain alternatives may approximate NMP's solvency in isolated parameters, direct comparative studies demonstrate that NMP's performance profile—encompassing extraction selectivity, drug solubility enhancement magnitude, and process viscosity control—is not uniformly replicated. For instance, in lubricant extraction, NMP requires significantly lower solvent-to-feed ratios and operating temperatures than furfural to achieve equivalent raffinate yield [1]. In pharmaceutical solubilization, NMP outperforms ethanol and propylene glycol by orders of magnitude for multiple drug classes, a differential attributable to its dual mechanism of cosolvency and complexation [2]. In polyurethane dispersion synthesis, alternative cosolvents such as dihydrolevoglucosenone and gamma-valerolactone demonstrate comparable but not identical performance, and substitution mandates complete formulation re-optimization [3]. The following evidence quantifies these differentials to inform scientifically grounded procurement decisions.

N-Methylpyrrolidone (CAS 51013-18-4): Quantified Differentiation Evidence vs. Closest Comparators


Drug Solubility Enhancement: NMP Outperforms Ethanol and Propylene Glycol by up to 800-Fold

In a head-to-head comparison against ethanol and propylene glycol as solubilizers for 13 poorly water-soluble drugs, NMP demonstrated consistently superior solubilization efficiency across all compounds tested [1]. The solubility enhancement factor relative to water reached approximately 800-fold in 20% v/v NMP solutions, a magnitude not achieved by the comparator cosolvents at equivalent concentrations [1]. The study further established that NMP's solubilization mechanism is dual-action, functioning simultaneously as a cosolvent and a complexing agent, whereas the comparators operate primarily via single-mechanism cosolvency [1].

Pharmaceutical formulation Solubility enhancement Cosolvency Drug delivery

Lubricant Extraction: NMP Requires Lower Solvent-to-Feed Ratio and Operating Temperature Than Furfural

In a six-stage mixer-settler extraction study of spindle raw lube distillate from Oman crude, NMP (with 1.5 wt% water) was directly compared against furfural, a conventional extraction solvent for this application [1]. NMP demonstrated superior selectivity with respect to raffinate yield and operated effectively at lower solvent-to-feed ratios and lower extraction temperatures (65–55°C) than furfural [1]. Distribution coefficient (K) values for aromatic extraction with NMP range from 1.2 to 2.3, compared to 0.6–0.8 for furfural, indicating higher extraction efficiency [2]. Selectivity (α) values are comparable between the two solvents (2–14 range), but the higher K values for NMP translate to reduced solvent inventory and lower energy consumption [2].

Petrochemical processing Lubricant refining Extractive distillation Aromatic extraction

Polyurethane Dispersion Synthesis: NMP as Benchmark Cosolvent for Process Viscosity Control

In the prepolymer mixing process for synthesizing waterborne polyurethane dispersions (PUD), NMP is employed at 12–15 wt% to reduce reaction mixture viscosity and promote nanoparticle coalescence during film formation [1]. Green alternative cosolvents dihydrolevoglucosenone (Cyrene) and gamma-valerolactone (GVL) were evaluated for direct substitution, with both demonstrating comparable performance to NMP in synthesis and film-forming processes [1]. Importantly, the study confirms that NMP remains the industry benchmark against which alternatives must be validated; substitution requires full reformulation and cannot be assumed without empirical testing [1].

Polyurethane dispersions Polymer synthesis Cosolvent Coalescing agent

Lithium-Ion Battery Electrode Manufacturing: NMP Enables PVDF Binder Dissolution at Comparable Viscosity to Next-Generation Alternatives

In lithium-ion battery electrode manufacturing, NMP is the industry-standard solvent for dissolving polyvinylidene difluoride (PVDF) binder due to its high boiling point (202°C) and excellent PVDF solvency [1]. A comparative study evaluating 3-Methyl-2-oxazolidinone (JEFFSOL MEOX, boiling point 225°C) as a substitute demonstrated that at similar active material:binder:solvent ratios, both NMP and JEFFSOL MEOX produced electrode slurries with viscosities of 5–6 Pa·s at 25°C and a shear rate of 10 s⁻¹ [1]. Electrochemical performance of cells fabricated with both solvent systems was comparable [1]. This establishes NMP as the validated baseline solvent for PVDF-based electrode processing.

Lithium-ion battery Electrode slurry PVDF binder Energy storage

Intravenous Formulation Tolerability: NMP Maximum Tolerated Dose Exceeds DMSO in Mouse Pharmacokinetic Studies

In a systematic evaluation of intravenous solvent tolerability in CD-1 mice to support single-dose pharmacokinetic studies, the acute tolerability of NMP was established alongside dimethyl sulfoxide (DMSO), polyethylene glycol 400, ethanol, dimethylacetamide, and propylene glycol [1]. Based on the study data, recommended no-observed-effect level (NOEL) and maximum tolerated dose (MTD) values were reported for each solvent. The findings provide a quantitative basis for solvent selection in preclinical intravenous formulations, with NMP's tolerability profile situated within a defined dose range relative to its comparators [1].

Preclinical pharmacokinetics Intravenous formulation Solvent tolerability Drug development

Emulsion Polymerization Cosolvent: NMP Concentration Correlates with Particle Size Reduction from 264 nm to 95.5 nm

In the preparation of cationic fluorocarbon emulsifier-free emulsions, NMP was employed as an organic cosolvent to mediate the transition from solution to emulsion polymerization [1]. Systematic variation of NMP concentration revealed a direct, quantifiable relationship between NMP content and emulsion properties: increasing NMP from 5% to 30% improved emulsion stability, decreased particle sizes from 264.0 nm to 95.5 nm, and transformed particle distribution from multidisperse to monodisperse [1]. Zeta potentials increased gently with NMP concentration, and latex film surface performance was slightly improved [1].

Emulsion polymerization Fluorocarbon emulsions Cosolvent effects Particle size control

N-Methylpyrrolidone (CAS 51013-18-4): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Formulation: Maximizing Solubility of Poorly Water-Soluble Drug Candidates

When formulating poorly water-soluble drug candidates for preclinical or clinical studies, NMP provides solubility enhancements up to approximately 800-fold relative to water in 20% v/v solutions [1]. Direct comparative data demonstrate that NMP outperforms ethanol and propylene glycol for all 13 drugs tested [1]. This differential is mechanistically attributed to NMP's dual-action solubilization (cosolvency plus complexation), which is not observed with single-mechanism cosolvents [1]. For procurement decisions, NMP is indicated when maximum drug loading is a critical parameter and when alternative solubilizers at equivalent concentrations fail to achieve target concentrations.

Petrochemical Refining: Lubricant Base Stock Extraction Requiring Reduced Solvent Inventory and Energy Input

In lubricant refining operations, NMP demonstrates quantifiable process advantages over furfural, the conventional extraction solvent. NMP achieves comparable selectivity (α = 2–14) while exhibiting distribution coefficients (K = 1.2–2.3) that are approximately 2–3× higher than furfural (K = 0.6–0.8) [1]. This translates directly to lower solvent-to-feed ratios and lower operating temperatures (65–55°C) in multi-stage extraction systems . Procurement of NMP for this application is justified where reducing solvent consumption, lowering energy costs, or improving raffinate yield are operational priorities.

Polyurethane Dispersion Manufacturing: Validated Cosolvent for Prepolymer Mixing Process

For manufacturers of waterborne polyurethane dispersions (PUD) employing the prepolymer mixing process, NMP at 12–15 wt% is the established cosolvent for reducing reaction mixture viscosity and promoting nanoparticle coalescence during film formation [1]. While alternative cosolvents such as dihydrolevoglucosenone and gamma-valerolactone have demonstrated comparable performance, substitution requires complete formulation re-optimization and process revalidation [1]. Procurement of NMP is indicated when maintaining validated, regulatory-compliant production processes without reformulation risk is the primary consideration.

Lithium-Ion Battery Electrode Fabrication: Industry-Standard Solvent for PVDF Binder Processing

In lithium-ion battery manufacturing, NMP is the validated benchmark solvent for dissolving PVDF binder to produce electrode slurries with viscosities of 5–6 Pa·s at 25°C (shear rate 10 s⁻¹) [1]. While alternative solvents such as 3-Methyl-2-oxazolidinone produce slurries with comparable rheological properties and equivalent electrochemical performance in finished cells, NMP's established supply chain, extensive process validation history, and compatibility with existing manufacturing infrastructure may outweigh regulatory pressures for substitution in certain production contexts [1]. Procurement of electronic-grade NMP is indicated for maintaining established electrode fabrication workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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